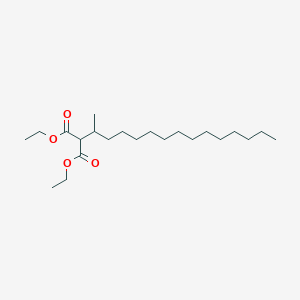

Diethyl (pentadecan-2-yl)propanedioate

Beschreibung

Diethyl (pentadecan-2-yl)propanedioate is a malonate ester derivative characterized by a central propanedioate core substituted with a pentadecan-2-yl group and two ethyl ester moieties. Malonate esters like this are typically synthesized via alkylation or substitution reactions involving diethyl bromomalonate or similar precursors . The pentadecan-2-yl substituent (a 15-carbon branched alkyl chain) likely confers unique solubility and stability properties, distinguishing it from shorter-chain analogs.

Eigenschaften

CAS-Nummer |

192881-82-6 |

|---|---|

Molekularformel |

C22H42O4 |

Molekulargewicht |

370.6 g/mol |

IUPAC-Name |

diethyl 2-pentadecan-2-ylpropanedioate |

InChI |

InChI=1S/C22H42O4/c1-5-8-9-10-11-12-13-14-15-16-17-18-19(4)20(21(23)25-6-2)22(24)26-7-3/h19-20H,5-18H2,1-4H3 |

InChI-Schlüssel |

UVKPINZNHZFZAR-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(C)C(C(=O)OCC)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (pentadecan-2-yl)propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with a suitable alkyl halide. The reaction proceeds via the formation of an enolate ion, which acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The general reaction conditions include:

Base: Sodium ethoxide in ethanol

Temperature: Room temperature to slightly elevated temperatures

Solvent: Ethanol or other suitable organic solvents

The reaction can be represented as follows:

Diethyl propanedioate+Alkyl halide→Diethyl (pentadecan-2-yl)propanedioate

Industrial Production Methods

Industrial production of diethyl (pentadecan-2-yl)propanedioate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (pentadecan-2-yl)propanedioate undergoes various chemical reactions, including:

Alkylation: Formation of enolate ions and subsequent alkylation with alkyl halides.

Hydrolysis: Conversion to the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Decarboxylation: Loss of carbon dioxide upon heating, leading to the formation of substituted monocarboxylic acids.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Decarboxylation: Heating in the presence of a suitable catalyst

Major Products

Alkylation: Diethyl (pentadecan-2-yl)propanedioate

Hydrolysis: Pentadecan-2-ylpropanedioic acid and ethanol

Decarboxylation: Substituted monocarboxylic acids

Wissenschaftliche Forschungsanwendungen

Diethyl (pentadecan-2-yl)propanedioate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in biological systems, including as a component of insect pheromones.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of diethyl (pentadecan-2-yl)propanedioate involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In biological systems, it may interact with specific receptors or enzymes, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of diethyl propanedioate derivatives, highlighting differences in substituents, molecular properties, and applications.

Key Structural and Functional Comparisons:

Substituent Diversity: Aromatic Groups: Compounds like the naphthalene- and phenyl-substituted derivatives () exhibit enhanced π-π stacking interactions, making them suitable for materials science. Heterocyclic Groups: The indole- and thiadiazole-containing analogs () show biological relevance, particularly in drug discovery (e.g., antihypertensive and antimicrobial applications).

Physical Properties: Melting points vary significantly; for example, diethyl phenylmalonate melts at 16°C , while the indole derivative (C₃₂H₃₃NO₆S) forms stable triclinic crystals . Molecular weights range from 236.26 (phenylmalonate) to 559.65 (indole derivative), influencing solubility and crystallinity.

Synthetic Methods: Common synthesis involves alkylation of diethyl bromomalonate with amines or alkyl halides (e.g., methylbenzylamine in ). Recrystallization from ethanol is a standard purification step .

Materials Science: Naphthalene-substituted analogs may serve as ligands in coordination polymers . Chemical Synthesis: Phenylmalonate and propynyl derivatives are intermediates for dyes, fragrances, and click chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.